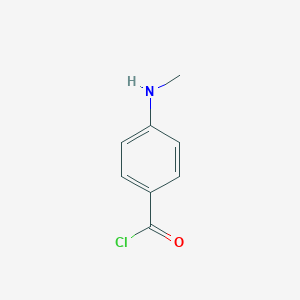
4-(Methylamino)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GI-558732 est un nouveau composé de petite taille qui a suscité l’intérêt de la communauté scientifique en raison de ses applications thérapeutiques potentielles. Ce composé est connu pour ses propriétés antioxydantes et a été étudié pour ses effets sur l’ulcération gastrique induite par le stress .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de GI-558732 implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse commence généralement par la préparation d’une structure de base, suivie d’une fonctionnalisation pour introduire des groupes spécifiques qui confèrent l’activité biologique souhaitée. Les réactifs couramment utilisés dans la synthèse comprennent divers solvants organiques, des catalyseurs et des groupes protecteurs pour assurer la stabilité des intermédiaires.
Méthodes de production industrielle
La production industrielle de GI-558732 implique la mise à l’échelle de la synthèse en laboratoire à une échelle plus importante tout en maintenant la pureté et le rendement du composé. Ce processus nécessite souvent une optimisation des conditions réactionnelles, telles que la température, la pression et le temps de réaction, pour garantir une production efficace. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l’évolutivité et la reproductibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
GI-558732 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de nucléophiles ou d’électrophiles dans des conditions spécifiques.
Réactifs et conditions communs
Les réactifs communs utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers nucléophiles et électrophiles. Les conditions réactionnelles, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour garantir le résultat souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans GI-558732 et des réactifs utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés .
Applications de la recherche scientifique
Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.
Biologie : GI-558732 a montré des promesses dans la modulation du stress oxydatif et de l’inflammation, ce qui en fait un candidat potentiel pour le traitement des affections liées aux dommages oxydatifs.
Médecine : Les propriétés antioxydantes du composé ont été explorées pour leur potentiel dans le traitement de l’ulcération gastrique induite par le stress et d’autres troubles gastro-intestinaux.
Industrie : GI-558732 est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence en chimie analytique .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: GI-558732 has shown promise in modulating oxidative stress and inflammation, making it a potential candidate for treating conditions related to oxidative damage.
Medicine: The compound’s antioxidant properties have been explored for their potential in treating stress-induced gastric ulceration and other gastrointestinal disorders.
Industry: GI-558732 is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Mécanisme D'action
Le mécanisme d’action de GI-558732 implique son interaction avec des cibles moléculaires et des voies liées au stress oxydatif. Le composé module l’activité des enzymes impliquées dans le système de défense antioxydant, telles que la superoxyde dismutase, la catalase et la xanthine oxydase. En améliorant l’activité de ces enzymes, GI-558732 contribue à réduire les dommages oxydatifs et à maintenir l’homéostasie cellulaire .
Comparaison Avec Des Composés Similaires
GI-558732 peut être comparé à d’autres composés antioxydants, tels que la quercétine et le resvératrol. Si tous ces composés présentent des propriétés antioxydantes, GI-558732 est unique dans sa structure moléculaire spécifique et sa capacité à moduler simultanément plusieurs enzymes antioxydantes. Les composés similaires comprennent :
Quercétine : Un flavonoïde aux fortes propriétés antioxydantes et anti-inflammatoires.
Resvératrol : Un polyphénol connu pour ses effets antioxydants et cardioprotecteurs.
Curcumine : Un composé naturel aux propriétés antioxydantes, anti-inflammatoires et anticancéreuses .
Propriétés
Numéro CAS |
171556-41-5 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
4-(methylamino)benzoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3 |
Clé InChI |
SCTRNXYKIQSBSD-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)C(=O)Cl |
SMILES canonique |
CNC1=CC=C(C=C1)C(=O)Cl |
Synonymes |
Benzoyl chloride, 4-(methylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















